5-Chloro-2-(2-ethoxyethoxy)aniline: Structural Profiling, Synthesis, and Applications in Modern Drug Design
5-Chloro-2-(2-ethoxyethoxy)aniline: Structural Profiling, Synthesis, and Applications in Modern Drug Design
Executive Summary
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of an active pharmaceutical ingredient (API). 5-Chloro-2-(2-ethoxyethoxy)aniline (CAS: 946772-83-4) represents a highly specialized, privileged scaffold[1]. By combining the metabolic stability of a halogenated aromatic ring with the solubility-enhancing properties of a mini-PEG ether chain, this compound serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors and GPCR modulators.
This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic methodology, and outlines its integration into contemporary drug discovery workflows.
Structural Rationale in Medicinal Chemistry
Aniline and its substituted derivatives are fundamental building blocks in the synthesis of a vast array of pharmaceuticals[2]. However, the specific substitution pattern of 5-Chloro-2-(2-ethoxyethoxy)aniline offers three distinct advantages for drug design:
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The 5-Chloro Substituent (Lipophilicity & Stability): The chlorine atom at the meta-position (relative to the ether) acts as a lipophilic handle. It blocks potential sites of oxidative metabolism by cytochrome P450 enzymes and provides an opportunity for halogen bonding within hydrophobic protein pockets.
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The 2-Ethoxyethoxy Group (Solvation & PK Modulation): Standard alkyl chains often render a molecule excessively lipophilic, leading to poor oral bioavailability and high plasma protein binding. The 2-ethoxyethoxy group functions as a miniature polyethylene glycol (PEG) chain. The inclusion of such ether linkages has been empirically demonstrated to increase water solubility by up to 80-fold compared to purely aliphatic chains[3], drastically improving the molecule's dissolution profile.
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The Aniline Nitrogen (Target Engagement): The primary amine serves as a versatile synthetic node (e.g., for amidation or cross-coupling) and frequently acts as a critical hydrogen-bond donor in the final API, interacting with key residues such as the hinge region of kinases.
Caption: Structure-property relationships of the functional groups in 5-Chloro-2-(2-ethoxyethoxy)aniline.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is crucial for anticipating its behavior during scale-up and downstream functionalization. The balance between the lipophilic chlorine and the hydrophilic ether chain optimizes the partition coefficient, while the electronic effects of the substituents govern the reactivity of the amine.
| Property | Value | Rationale / Impact on Development |
| CAS Number | 946772-83-4 | Unique identifier for regulatory tracking and procurement[1]. |
| Molecular Formula | C10H14ClNO2 | Defines mass and isotopic distribution (Cl-35/Cl-37 ratio of 3:1). |
| Molecular Weight | 215.68 g/mol | Low MW allows for downstream additions without exceeding Lipinski's Rule of 5[1]. |
| Predicted pKa | 3.62 ± 0.10 | Weakly basic; remains unprotonated at physiological pH (7.4), ensuring membrane permeability[1]. |
| Predicted Boiling Point | 334.2 ± 32.0 °C | High boiling point necessitates high-vacuum distillation for purification[1]. |
| Density | 1.175 ± 0.06 g/cm³ | Relevant for volumetric scaling and phase separations in process chemistry[1]. |
Synthetic Methodology: A Self-Validating Protocol
As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating—meaning the chemistry itself provides visual or analytical feedback to confirm success at each stage. The most efficient route to 5-Chloro-2-(2-ethoxyethoxy)aniline is a two-step sequence starting from 4-chloro-2-nitrophenol.
Step 1: Williamson Ether Synthesis
Objective: Alkylation of the phenolic hydroxyl group.
Causality: Potassium carbonate (
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Setup: Charge a dry, nitrogen-flushed reactor with 4-chloro-2-nitrophenol (1.0 equiv) and anhydrous DMF (5 vol).
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Deprotonation: Add
(1.5 equiv). Self-Validation: The solution will immediately turn deep red/orange, confirming the formation of the highly conjugated phenoxide anion. -
Alkylation: Dropwise addition of 1-bromo-2-(2-ethoxyethoxy)ethane (1.1 equiv). Heat to 80°C for 4 hours.
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Workup: Quench with water and extract with Ethyl Acetate (EtOAc). Wash the organic layer with 1M NaOH. Self-Validation: The disappearance of the red color in the aqueous wash confirms the complete consumption of the unreacted phenolic starting material.
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Result: Isolation of 4-chloro-2-(2-ethoxyethoxy)-1-nitrobenzene.
Step 2: Chemoselective Nitro Reduction
Objective: Reduction of the nitro group to the target aniline.
Causality: Standard palladium-catalyzed hydrogenation (
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Setup: Dissolve the intermediate from Step 1 in an Ethanol/Water mixture (4:1). Add
(2.0 equiv) and Iron powder (5.0 equiv, 325 mesh). -
Reaction: Reflux at 85°C for 2 hours.
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Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Self-Validation: The filtrate should be pale yellow to colorless, indicating the absence of the nitro compound. Extract with EtOAc.
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Result: 5-Chloro-2-(2-ethoxyethoxy)aniline is obtained.
Caption: Synthetic workflow from starting material to the target aniline and downstream API application.
Analytical Validation Standards
To ensure the integrity of the building block before deploying it into expensive, late-stage API synthesis, rigorous analytical validation is required.
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Liquid Chromatography-Mass Spectrometry (LC-MS):
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Method: C18 column, gradient elution (Water/Acetonitrile with 0.1% Formic Acid).
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Validation Marker: The mass spectrum must show a distinct
peak at m/z 216.0. Crucially, the spectrum must exhibit a characteristic M+2 isotope peak at m/z 218.0 with approximately 33% relative abundance, definitively confirming the presence of the intact chlorine atom.
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Proton Nuclear Magnetic Resonance (
-NMR, 400 MHz, ):-
Validation Marker: The broad singlet corresponding to the
protons should appear around 3.8 - 4.2 ppm. The ether chain will present as a series of distinct multiplets between 3.5 - 4.2 ppm. The aromatic region ( 6.5 - 7.0 ppm) must integrate to exactly 3 protons, confirming the substitution pattern.
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References
Sources
- 1. 946772-83-4 CAS MSDS (5-CHLORO-2-(2-ETHOXYETHOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1,3-Disubstituted Ureas Functionalized with Ether Groups are Potent Inhibitors of the Soluble Epoxide Hydrolase with Improved Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]
